(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHUFPCVALQOE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate
Strategies for Stereoselective Introduction of Amino and Carboxylate Functionalities
The introduction of amino and carboxylate groups onto a cyclohexane (B81311) scaffold with the desired (1S,2R) configuration necessitates the use of advanced asymmetric synthesis techniques. These methods are designed to favor the formation of one stereoisomer over others.
Asymmetric Michael addition reactions are a powerful tool for the formation of carbon-carbon bonds and the simultaneous creation of new stereocenters. beilstein-journals.orgrsc.org In the context of synthesizing 2-aminocyclohexanecarboxylates, this can involve the conjugate addition of a nitrogen-containing nucleophile to a cyclohexene (B86901) derivative bearing an electron-withdrawing group, or the addition of a carbon nucleophile to a nitroalkene. Organocatalysis has emerged as a particularly effective approach for these transformations, utilizing small chiral organic molecules to induce enantioselectivity. beilstein-journals.orgrsc.org
For instance, a bifunctional thiourea (B124793) catalyst derived from a chiral diamine can activate both the electrophile and the nucleophile through hydrogen bonding, guiding the approach of the reactants to form the desired stereoisomer. beilstein-journals.orgmdpi.com The reaction of a 1,3-dicarbonyl compound with a conjugated nitroalkene is a well-studied example that can lead to chiral nitro carbonyl compounds, which are valuable intermediates for the synthesis of amino acids. beilstein-journals.org The success of these reactions often depends on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and any additives. nih.gov
Table 1: Key Features of Asymmetric Michael Addition Reactions
| Feature | Description |
| Catalyst Type | Chiral organocatalysts (e.g., thioureas, cinchona alkaloids, prolinamides) are commonly employed. |
| Mechanism | Activation of substrates through non-covalent interactions such as hydrogen bonding or through the formation of transient covalent intermediates like enamines or iminium ions. mdpi.comnih.gov |
| Stereocontrol | The chiral catalyst creates a stereochemically defined environment that directs the nucleophilic attack to one face of the electrophile. |
| Substrates | Common Michael acceptors include α,β-unsaturated esters, ketones, and nitroalkenes. Nucleophiles can be carbon-based (e.g., malonates, β-ketoesters) or nitrogen-based. |
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the synthesis of 2-aminocyclohexanecarboxylates, a chiral auxiliary can be attached to either the nitrogen or the carboxylate precursor. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The subsequent functionalization of the α-carbon is directed by the steric bulk of the auxiliary. Evans oxazolidinones are another class of widely used chiral auxiliaries that provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org The choice of auxiliary and the specific reaction conditions are critical for achieving the desired diastereoselectivity.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | Acidic or basic hydrolysis, reduction |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of carboxylic acid derivatives | Acidic or basic hydrolysis wikipedia.orgnih.gov |
| Camphorsultam | Michael additions, Diels-Alder reactions | Hydrolysis, reduction |
| (1S,2R)-2-aminocyclopentan-1-ol | Asymmetric alkylations and aldol reactions nih.gov | Hydrolysis nih.gov |
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic routes. dovepress.com Enzymes, as chiral catalysts, can exhibit exceptional levels of stereoselectivity under mild reaction conditions. dovepress.comresearchgate.net In the synthesis of chiral aminocyclohexanecarboxylates, enzymes like lipases, proteases, and transaminases can be employed for kinetic resolution or asymmetric transformations.
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino alcohol precursor. researchgate.net Asymmetric desymmetrization of a meso-compound is another powerful enzymatic strategy. Furthermore, transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, directly generating a chiral amine with high enantiopurity. dovepress.comresearchgate.net Protein engineering and directed evolution are continuously expanding the substrate scope and improving the efficiency of these biocatalysts. dovepress.com
Enantioselective and Diastereoselective Control in Cyclohexane Functionalization
Achieving the specific (1S,2R) stereochemistry in a disubstituted cyclohexane requires control over both enantioselectivity (distinguishing between enantiomers) and diastereoselectivity (distinguishing between diastereomers). The conformational rigidity of the cyclohexane ring, which typically exists in a chair conformation, plays a crucial role in stereochemical outcomes. Substituents can occupy either axial or equatorial positions, and the relative stability of these conformations can influence the course of a reaction.
In reactions such as catalytic hydrogenation of a substituted cyclohexene, the catalyst often approaches from the less sterically hindered face of the double bond, leading to a specific diastereomer. The choice of catalyst and reaction conditions can significantly impact this selectivity. For instance, the hydrogenation of an enol triflate derived from a Hagemann's ester derivative using a Crabtree catalyst has been shown to proceed with high stereoselectivity. nih.gov Similarly, in Michael addition reactions, the incoming nucleophile will preferentially attack from the less hindered face of the ring, and the stereochemistry of the resulting product is influenced by the existing stereocenters and the reaction conditions. beilstein-journals.orgnih.gov
Green Chemistry Principles in the Preparation of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of pharmaceutical intermediates like this compound, the application of these principles is of growing importance. pfizer.com
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pharmaceutical-technology.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.comacs.org
Catalysis: Employing catalytic reagents, including biocatalysts, in small amounts rather than stoichiometric reagents to minimize waste. pharmaceutical-technology.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. pharmaceutical-technology.com
Renewable Feedstocks: Utilizing starting materials derived from renewable resources. ispe.org
Chemoenzymatic approaches are inherently green as they are conducted in aqueous media under mild conditions. ispe.org Organocatalysis also aligns with green chemistry principles by avoiding the use of often toxic and expensive heavy metals. pharmaceutical-technology.com The development of continuous flow synthesis processes can also enhance safety and efficiency, further contributing to a greener synthetic route. ispe.org
Stereochemical Aspects and Conformational Analysis of 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate
Configurational Assignment and Chirality in Cyclohexane (B81311) Systems
(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral molecule, meaning it is non-superimposable on its mirror image. mvpsvktcollege.ac.in The source of this chirality lies in the two stereocenters at the C1 and C2 positions of the cyclohexane ring. The designation (1S,2R) specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules.
At Carbon 1 (C1): This carbon is bonded to the tert-butyl carboxylate group (-COOC(CH₃)₃), the amino-substituted carbon (C2), another ring carbon (C6), and a hydrogen atom.
At Carbon 2 (C2): This carbon is attached to the amino group (-NH₂), the carboxylate-substituted carbon (C1), another ring carbon (C3), and a hydrogen atom.
The assignment of 'S' at C1 and 'R' at C2 defines this specific stereoisomer. Molecules with two or more stereocenters can exist as diastereomers, which are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in For 1,2-disubstituted cyclohexanes, this leads to the possibility of cis and trans geometric isomers. pressbooks.pub The (1S,2R) configuration corresponds to a trans arrangement, where the tert-butyl carboxylate and amino groups are on opposite sides of the cyclohexane ring's general plane. pressbooks.pub Its enantiomer is the (1R,2S) compound, while the (1R,2R) and (1S,2S) compounds are diastereomers.
| Stereocenter | Attached Group | Priority | Reasoning |
|---|---|---|---|
| C1 | -C2(NH₂) | 1 (Highest) | Carbon bonded to Nitrogen (higher atomic number). |
| -COOC(CH₃)₃ | 2 | Carbon bonded to two Oxygens. | |
| -C6 | 3 | Carbon bonded to other carbons and hydrogens. | |
| -H | 4 (Lowest) | Lowest atomic number. | |
| C2 | -NH₂ | 1 (Highest) | Nitrogen has a higher atomic number than Carbon. |
| -C1(COOR) | 2 | Carbon bonded to another carbon with oxygen attachments. | |
| -C3 | 3 | Carbon bonded to other carbons and hydrogens. | |
| -H | 4 (Lowest) | Lowest atomic number. |
Conformational Preferences and Interconversion Dynamics
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle strain and torsional strain. masterorganicchemistry.com In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in These two chair forms can rapidly interconvert through a process known as ring flipping. acs.org
For a disubstituted cyclohexane like the title compound, the relative stability of the two possible chair conformers is determined by the steric strain introduced by the substituents. msu.edu In the case of a trans-1,2-disubstituted cyclohexane, the two possible chair conformations are one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial).
The diequatorial conformation is significantly more stable. This is primarily due to the avoidance of 1,3-diaxial interactions, which are severe steric repulsions between an axial substituent and the axial hydrogens on the two carbons in the 3-position relative to it. wikipedia.org The tert-butyl group is exceptionally bulky, and the energy penalty for placing it in an axial position is very high (around 5 kcal/mol or 21 kJ/mol). wikipedia.orglibretexts.org This strong preference for the equatorial position effectively "locks" the cyclohexane ring into a single, dominant conformation. chemistryschool.net
Therefore, for this compound, the equilibrium lies overwhelmingly on the side of the diequatorial conformer, where both the large tert-butyl carboxylate group and the amino group reside in the more spacious equatorial positions. The dynamic interconversion to the high-energy diaxial form is minimal at room temperature. acs.orgacs.org While other conformations like the twist-boat exist as intermediates in the ring-flipping process, their population is negligible for a sterically demanding molecule like this. wikipedia.org
Influence of Substituents on Cyclohexane Conformation and Reactivity
The conformational preference of a substituted cyclohexane is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.
tert-Butyl Group: The tert-butyl group is one of the bulkiest substituents commonly encountered in organic chemistry. Its A-value is approximately 5.0 kcal/mol, making its preference for the equatorial position exceptionally strong. wikipedia.org This is due to the significant 1,3-diaxial interactions it would experience in an axial position. fiveable.me In this compound, the entire tert-butyl carboxylate moiety exerts a powerful steric influence, forcing the ring into the conformation where this group is equatorial.
Amino Group: The amino group (-NH₂) is considerably smaller than the tert-butyl carboxylate group. Its A-value is approximately 1.2-1.4 kcal/mol. While it also prefers the equatorial position, its influence is minor compared to the larger group.
The combined effect in the (1S,2R) isomer results in a conformation that is rigidly held in the diequatorial state. This conformational locking has a direct impact on the molecule's reactivity. With both functional groups held in equatorial positions, they are more sterically accessible to reagents compared to if they were in the more hindered axial positions. This predictable orientation is crucial in asymmetric synthesis, where the fixed spatial relationship between the amino and carboxylate groups can be exploited to control the stereochemical outcome of reactions at these sites.
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very Strong |
| -COOCH₃ (Methoxycarbonyl) | ~1.2 | Moderate |
| -NH₂ (Amino) | ~1.4 | Moderate |
| -CH₃ (Methyl) | 1.74 | Moderate |
| -H (Hydrogen) | 0 | None |
Note: The A-value for the -COOC(CH₃)₃ group is expected to be even larger than that of a standard tert-butyl group due to its additional size.
Stereoelectronic Effects Governing Reactions of this compound
Stereoelectronic effects are orbital-based interactions that depend on the spatial arrangement of bonds and lone pairs within a molecule, influencing its conformation and reactivity. wikipedia.org In the fixed diequatorial conformation of this compound, several such effects are at play.
A primary stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled (donor) orbital into an adjacent empty or partially filled (acceptor) orbital. beilstein-journals.org For maximum stabilization, the interacting orbitals must be properly aligned, typically in an anti-periplanar (180°) arrangement. imperial.ac.uk
In the chair conformation of the title compound, specific hyperconjugative interactions can stabilize the structure:
n → σ Interactions:* The lone pair of electrons on the equatorial amino group (a non-bonding orbital, nN) can interact with the anti-bonding orbitals (σ*) of adjacent C-C bonds in the ring (e.g., σC1-C6 and σC3-C4). This interaction is stabilizing and depends on the precise torsional angles dictated by the chair geometry.
σ → σ Interactions:* The filled C-H and C-C bonding orbitals (σ) of the cyclohexane ring can donate electron density into neighboring empty σ* orbitals. The stability conferred by these interactions is an inherent feature of the staggered arrangement of bonds in the chair conformation.
Derivatization and Functionalization of 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate
Transformations at the Amino Group: Amidation, Alkylation, and Acylation
The primary amino group of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate serves as a key nucleophilic center, readily undergoing a variety of transformations to yield N-functionalized derivatives. These reactions, including acylation, alkylation, and the formation of ureas (a form of amidation), are fundamental for modifying the compound's structure and properties.
Acylation: The amino group can be easily acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond and is a common strategy for introducing a wide array of substituents. The general conditions for N-acylation are well-established in organic synthesis. nih.gov
Alkylation: N-alkylation of the primary amine introduces alkyl groups, which can significantly alter the steric and electronic properties of the molecule. A highly effective method for achieving mono-alkylation while avoiding common side reactions like overalkylation is reductive amination. nih.govwikipedia.org This one-pot procedure involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgharvard.edu Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this purpose. harvard.edu
Table 1: Representative Reductive Amination Reaction
| Starting Materials | Reagents | Product |
|---|
Urea Formation: The synthesis of urea derivatives from the amino group is another important transformation. This can be achieved by reacting the amine with an isocyanate. Alternatively, safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI) can be used. nih.gov CDI first reacts with the amine to form an activated carbamate intermediate, which then reacts with another amine to yield the final urea product. Another modern approach involves the in situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then reacts with a second amine. researchgate.net These methods provide versatile routes to both symmetrical and unsymmetrical ureas. nih.govscispace.comnih.govsigmaaldrich.com
Modifications at the Carboxylate Moiety: Ester Hydrolysis and Amide Formation
The tert-butyl ester group is a robust protecting group for the carboxylic acid, but it can be selectively cleaved or converted into other functional groups, most notably amides.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (1S,2R)-2-aminocyclohexanecarboxylic acid. This transformation is often a necessary step before subsequent modifications at the carboxylate position. While strong acids are effective, chemoselective methods have been developed to deprotect the tert-butyl ester in the presence of other acid-sensitive groups. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to effectively hydrolyze tert-butyl esters while leaving other protecting groups, such as certain N-protecting groups, intact.
Amide Formation: The carboxylate moiety is frequently converted into an amide, a key functional group in many biologically active molecules. This can be accomplished in two main ways:
Two-Step Procedure: The tert-butyl ester is first hydrolyzed to the carboxylic acid. The resulting acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., EDC, DCC) to form the amide bond. This method was used to synthesize a series of N-alkylamides of the enantiomeric trans-2-aminocyclohexanecarboxylic acid. chemrxiv.org
One-Pot Conversion: A more direct method involves the in situ conversion of the tert-butyl ester into an acid chloride, which then reacts with an amine. A practical one-pot synthesis uses α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst to generate the acid chloride intermediate, which readily couples with various amines to afford amides in high yields under mild conditions.
Regioselective Functionalization of the Cyclohexane (B81311) Ring System
Direct regioselective functionalization of the C-H bonds on the cyclohexane ring of this compound is a significant synthetic challenge. The C(sp³)-H bonds of the cyclohexane scaffold are generally considered unreactive or "unactivated," possessing high bond dissociation energies that make them inert to many standard chemical reagents. researchgate.nettorvergata.itchemrxiv.org
Modern organic chemistry has seen the development of transition-metal-catalyzed C-H functionalization (or C-H activation) methods. ethz.chyoutube.com These powerful techniques often rely on the use of a directing group within the molecule to guide a metal catalyst to a specific C-H bond, thereby achieving regioselectivity. youtube.com In principle, the amino or carboxylate groups present in the title compound could serve as such directing groups. However, specific examples of this strategy being applied to directly and regioselectively functionalize the cyclohexane backbone of this particular compound are not widely reported in the literature.
Consequently, achieving regioselective functionalization of the cyclohexane ring system is more commonly accomplished through careful synthetic design. This involves starting with precursors that already contain the desired functional groups or using reactions that introduce functionality in a predictable, stereoselective manner during the construction of the ring itself. For example, stereoselective routes have been developed to introduce substituents at specific positions of related aminocycloalkane carboxylic acids by employing strategies like the regioselective ring-opening of bicyclic intermediates. nih.govnih.gov Such approaches allow for the synthesis of highly substituted cyclohexanone derivatives and other functionalized cyclic systems with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov
Synthesis of Novel Scaffold Derivatives Incorporating the (1S,2R)-aminocyclohexanecarboxylate Unit
The defined stereochemistry and bifunctionality of the (1S,2R)-aminocyclohexanecarboxylate unit make it an excellent building block for the synthesis of novel and complex molecular scaffolds. By modifying the amino and carboxylate groups, this core can be integrated into larger heterocyclic systems.
A notable example is the synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. This is achieved through a 1,3-dipolar cycloaddition reaction, a "click chemistry" reaction, between an azide derivative of the amino acid and various alkynes. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole-containing scaffolds are of interest as potential precursors for biologically active compounds.
Table 2: Synthesis of a Triazole Derivative
| Reaction Type | Key Reactants | Catalyst | Product Scaffold |
|---|
The principle of using amino acid-like molecules as foundational units extends to the creation of a wide variety of other N-fused heterocyclic scaffolds. nih.gov Synthetic strategies that involve intramolecular cyclizations or multicomponent reactions can leverage the reactive handles of the aminocyclohexanecarboxylate core to construct fused ring systems, such as pyridazinones or complex polycyclic structures. researchgate.net These novel scaffolds, built upon the rigid and stereochemically defined cyclohexane framework, provide diverse three-dimensional structures for exploration in drug discovery and materials science.
Applications of 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate As a Chiral Building Block
Construction of Constrained Peptidomimetics and Beta-Peptides
The incorporation of cyclic β-amino acids like (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate into peptide chains is a powerful strategy for creating conformationally constrained peptidomimetics and β-peptides. The inherent rigidity of the cyclohexane (B81311) ring restricts the conformational freedom of the peptide backbone, leading to the formation of well-defined secondary structures such as helices and turns. This structural pre-organization is crucial for enhancing biological activity, metabolic stability, and receptor selectivity.
The tert-butyl ester group serves as a convenient protecting group during peptide synthesis, which can be selectively removed under acidic conditions. The amino group, on the other hand, allows for facile coupling with other amino acids or peptide fragments using standard peptide coupling reagents.
Table 1: Impact of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives on Peptide Secondary Structure
| Peptide Sequence | Incorporated Amino Acid | Observed Secondary Structure | Reference |
| Oligomers | trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 14-helix | researchgate.net |
| Morphiceptin (B1676752) Analog | (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid | Constrained turn | nih.gov |
Research has shown that homooligomers of trans-2-aminocyclohexanecarboxylic acid (a related compound) readily adopt a stable 14-helical secondary structure. researchgate.net This propensity to induce ordered conformations is a key attribute that chemists exploit when designing peptidomimetics with specific structural motifs. For instance, the replacement of a proline residue in the opioid peptide morphiceptin with a constrained cyclic β-amino acid analog resulted in a peptidomimetic with a well-defined turn structure, which is important for its interaction with the μ-opioid receptor. nih.gov
Synthesis of Chiral Ligands for Asymmetric Catalysis
The chiral scaffold of this compound makes it an excellent starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The amino and carboxylate functionalities provide convenient handles for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center to create a chiral catalytic environment.
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a wide range of valuable molecules, including pharmaceuticals and agrochemicals. The rigid cyclohexane backbone of ligands derived from this building block can impart a high degree of stereocontrol in catalytic reactions, leading to products with high enantiomeric excess.
While direct examples of chiral ligands synthesized from this compound are not extensively detailed in the provided search results, the general principle of utilizing chiral amino acid esters for the preparation of phosphine (B1218219) ligands is well-established. For example, N-diphenylphosphinoamino acid esters have been successfully used as monodentate ligands in platinum, rhodium, and gold complexes. researchgate.net
Role in the Synthesis of Complex Natural Product Analogs and Derivatives
The stereochemically rich framework of this compound is a valuable asset in the total synthesis of complex natural products and their analogs. Many biologically active natural products possess intricate three-dimensional structures with multiple stereocenters. The use of chiral building blocks like this aminocyclohexane derivative can significantly simplify the synthetic route by introducing key stereochemistry at an early stage.
A prominent example of a complex natural product where derivatives of aminocyclohexanecarboxylic acid are crucial is the antiviral drug Oseltamivir (Tamiflu®). wikipedia.org The core structure of Oseltamivir is a functionalized cyclohexene (B86901) ring with three stereocenters. Various synthetic routes to Oseltamivir have been developed, some of which utilize chiral building blocks derived from shikimic acid or other chiral pool materials. wikipedia.orgnih.gov While the direct use of this compound in the commercial synthesis is not specified, its structural similarity to key intermediates highlights the importance of such chiral synthons in accessing this class of molecules. The synthesis of Oseltamivir often involves the strategic introduction of amino and carboxyl functionalities onto a cyclohexene scaffold, a transformation for which this building block is well-suited. nih.gov
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for rapidly generating molecular diversity. The amino and carboxylate functionalities of this compound make it a suitable component for various MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net
In a Ugi four-component reaction , an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form a bis-amide. This compound can serve as the amine component, introducing its chiral cyclohexane scaffold into the final product.
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While the direct participation of an amino acid ester like the title compound is less common as a primary component, its derivatives could potentially be employed in post-MCR modifications.
The integration of chiral building blocks into MCRs allows for the efficient synthesis of complex and stereochemically defined molecules, which is highly desirable in drug discovery and materials science. The ability to incorporate the rigid and chiral cyclohexane motif of this compound into diverse molecular scaffolds through MCRs opens up new avenues for the exploration of chemical space.
Advanced Spectroscopic and Analytical Techniques for the Characterization of 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate, providing detailed insights into its stereochemistry and preferred conformations. Both ¹H and ¹³C NMR are utilized to map the connectivity of the molecule, while more advanced two-dimensional techniques, such as NOESY and ROESY, are crucial for elucidating through-space interactions and, consequently, the spatial arrangement of the atoms. columbia.eduresearchgate.net
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are particularly informative. The protons at C1 and C2, being adjacent to the ester and amine functionalities, respectively, exhibit characteristic chemical shifts. The magnitude of the coupling constants between adjacent protons can help to infer their dihedral angles, providing clues about the chair conformation of the cyclohexane ring and the relative orientation of the substituents. For the cis relationship between the amino and ester groups in this compound, one substituent will typically occupy an axial position while the other is equatorial in the most stable chair conformation.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. princeton.edu The chemical shifts of the cyclohexane ring carbons are sensitive to their stereochemical environment, allowing for differentiation between various isomers.
To definitively establish the stereochemistry and conformation, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. columbia.edu These techniques detect protons that are close in space, regardless of whether they are directly bonded. For a molecule like this compound, NOESY or ROESY can reveal correlations between the protons of the tert-butyl group and specific protons on the cyclohexane ring, helping to confirm the relative stereochemistry and the preferred conformational state. columbia.edu
| Position | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|---|---|
| C=O | - | - | - | 154.7 |
| C(CH₃)₃ | - | - | - | 79.0 |
| Cyclohexyl-CH | 3.87 – 3.80 | m | - | 55.2 |
| Cyclohexyl-CH | 3.38 – 3.25 | m | - | 46.1 |
| Cyclohexyl-CH₂ | 1.94 – 1.73 | m | - | 35.5 |
| Cyclohexyl-CH₂ | 1.72 – 1.53 | m | - | 32.8 |
| C(CH₃)₃ | 1.46 | s | - | 28.7 |
| Cyclohexyl-CH₂ | 1.29 – 1.07 | m | - | 26.7 |
Mass Spectrometry for Structural Confirmation of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound and its reaction products. nih.gov Both electrospray ionization (ESI) and electron ionization (EI) are common techniques used to generate ions for mass analysis.
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, allowing for the straightforward determination of the molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to determine the elemental formula with high accuracy. princeton.edu
Electron ionization is a higher-energy technique that often leads to fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern is a characteristic fingerprint of the compound and can provide valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the tert-butyl group, isobutylene (B52900), or cleavage of the cyclohexane ring. doaj.orglibretexts.org The tert-butoxycarbonyl (Boc) protecting group has a well-known fragmentation pattern, often showing losses of isobutylene (56 Da) and the entire Boc group (100 Da). doaj.org
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₂NO₂⁺ | 214.16 | ESI |
| [M-C₄H₈+H]⁺ | C₇H₁₄NO₂⁺ | 158.10 | ESI/EI |
| [M-C₅H₈O₂+H]⁺ | C₆H₁₂N⁺ | 98.10 | ESI/EI |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 | EI |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. soton.ac.uk For this compound, a single-crystal X-ray diffraction study would provide the ultimate proof of its (1S,2R) configuration.
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration, often quantified by the Flack parameter. soton.ac.uk
A successful crystal structure analysis of this compound would reveal the precise conformation of the cyclohexane ring in the solid state, including the axial or equatorial positions of the tert-butyl ester and amino groups. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is essential for determining the enantiomeric and diastereomeric purity of this compound. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed for this purpose. csfarmacie.czgcms.cz
Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. csfarmacie.cz A variety of CSPs are available, with those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives being particularly effective for separating a wide range of chiral compounds, including amines and amino acid esters. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. csfarmacie.cz
Chiral GC is another powerful technique, particularly for volatile compounds. gcms.cz The analytes are often derivatized to increase their volatility and improve their chromatographic behavior. For this compound, derivatization of the amino group might be necessary for successful GC analysis.
The result of a chiral chromatographic analysis is a chromatogram showing two well-resolved peaks for the two enantiomers. The ratio of the areas of these peaks can be used to calculate the enantiomeric excess (ee) of the sample, a critical measure of its purity.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak IA) | Hexane/Isopropanol | UV |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXcst) | Helium | FID |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. psu.edu This technique is highly sensitive to the three-dimensional structure of the molecule, making it a valuable tool for studying the conformation and absolute configuration of this compound. semanticscholar.org
The CD spectrum of a chiral molecule is a plot of the difference in absorption (ΔA) versus wavelength and is characterized by positive and negative bands. The sign and intensity of these bands are directly related to the stereochemistry of the molecule. For this compound, the chromophores, such as the carbonyl group of the ester, will give rise to characteristic CD signals.
Furthermore, CD spectroscopy is a powerful method for studying the conformational dynamics of molecules in solution. psu.edu Changes in the CD spectrum can be correlated with changes in the conformation of the cyclohexane ring or the orientation of the substituents. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can provide even more detailed conformational information. nih.gov By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration and determine the predominant solution-phase conformation of a chiral molecule. arxiv.org
Computational and Theoretical Investigations of 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate
Quantum Mechanical Calculations of Electronic Structure and Conformation
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine molecular geometries, energies, and electronic properties.
For (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate, QM calculations would be instrumental in determining the preferred conformation of the cyclohexane (B81311) ring. Substituted cyclohexanes typically adopt a chair conformation to minimize steric and torsional strain. pressbooks.pubucalgary.ca The presence of two substituents, an amino group and a tert-butyl carboxylate group, raises questions about their preferred axial or equatorial positioning. Due to the significant steric bulk of the tert-butyl group, it is strongly expected to favor an equatorial position to avoid destabilizing 1,3-diaxial interactions. pressbooks.pubmasterorganicchemistry.com QM calculations can quantify this energy difference between the conformer with an equatorial tert-butyl group and the one with an axial tert-butyl group.
Furthermore, these calculations can provide detailed information about the molecule's electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity. For instance, the location of the HOMO can indicate the site of electrophilic attack, while the LUMO's location can suggest the site for nucleophilic attack.
Illustrative Example Data Table: Calculated Conformational Energies
| Conformer | Substituent Positions (Amino, Ester) | Relative Energy (kcal/mol) |
|---|---|---|
| A | Equatorial, Equatorial | 0.00 (most stable) |
| B | Axial, Axial | > 5.0 |
| C | Equatorial, Axial | > 5.0 (high steric strain) |
| D | Axial, Equatorial | 1.5 - 2.5 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While QM methods are highly accurate, they are computationally expensive, making them less suitable for exploring the full conformational landscape of flexible molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative.
MM methods use classical physics principles and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically changing bond lengths, angles, and dihedral angles, one can map out the potential energy surface and identify low-energy conformations. For this compound, this would involve exploring the chair and boat conformations of the cyclohexane ring, as well as the rotation around the C-N and C-C(O) bonds of the substituents.
Illustrative Example Data Table: Key Dihedral Angle Distributions from MD Simulation
| Dihedral Angle | Description | Predominant Angle(s) (degrees) |
|---|---|---|
| H-N-C2-C1 | Amino group orientation | -60, 60, 180 |
| C2-C1-C=O | Ester group orientation | -175 to 175 |
Note: This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties (NMR, IR)
Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment and the three-dimensional structure of a molecule. QM methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can calculate NMR chemical shifts with good accuracy. nih.gov For this compound, theoretical calculations would predict distinct ¹H and ¹³C chemical shifts for the axial and equatorial protons on the cyclohexane ring. The predicted shifts for the protons on C1 and C2 would be particularly sensitive to the relative orientation of the amino and ester groups.
IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. researchgate.net QM calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net For the target molecule, the calculations would predict characteristic vibrational frequencies for the N-H stretching of the amino group, the C=O stretching of the ester, and the C-H stretching of the cyclohexane and tert-butyl groups. Comparing the calculated spectrum to an experimental one can help confirm the presence of these functional groups and provide insights into conformational details. acs.org
Illustrative Example Data Table: Predicted Spectroscopic Data
| Property | Atom/Group | Predicted Value |
|---|---|---|
| ¹³C NMR Shift (ppm) | C=O (Ester) | 172.5 |
| C(CH₃)₃ (tert-Butyl) | 81.0 | |
| C1 (CH-COOtBu) | 58.3 | |
| C2 (CH-NH₂) | 54.1 | |
| ¹H NMR Shift (ppm) | H on C1 | 2.5 |
| H on C2 | 3.1 | |
| C(CH₃)₃ | 1.45 | |
| IR Frequency (cm⁻¹) | N-H Stretch | 3350, 3280 |
| C=O Stretch | 1730 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Studies on Reaction Pathways and Mechanistic Insights
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. rsc.org For this compound, theoretical studies could investigate various reactions in which it participates.
For example, the amino group can act as a nucleophile in reactions such as acylation or alkylation. The ester group can undergo hydrolysis or transesterification. Computational studies could model these reactions to determine the most likely reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This can reveal the rate-determining step and provide insights into how the stereochemistry of the molecule influences its reactivity. For instance, the accessibility of the amino and ester groups for reaction will depend on their conformational preferences (axial vs. equatorial). Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes involving this versatile building block. nih.govresearchgate.net
Future Perspectives and Emerging Trends in Research on 1s,2r Tert Butyl 2 Aminocyclohexanecarboxylate
Development of More Efficient and Sustainable Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive research into more efficient and environmentally benign synthetic methodologies. Future efforts in the synthesis of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate are expected to focus on several key areas:
Green Chemistry Approaches: Traditional synthetic methods often involve hazardous reagents and generate significant waste. Emerging trends emphasize the adoption of green chemistry principles, such as the use of renewable starting materials, safer solvents, and catalytic reactions. Research is anticipated to explore solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids.
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric hydrogenation of prochiral precursors or the dynamic kinetic resolution of racemic intermediates will continue to be a major focus. These methods can provide highly enantiopure this compound in fewer steps and with higher atom economy.
Exploration of Novel Applications in Materials Science and Drug Delivery Systems
The unique structural features of this compound make it an intriguing candidate for applications beyond traditional medicinal chemistry.
Chiral Polymers and Materials: The incorporation of this chiral building block into polymer backbones could lead to the development of novel materials with unique optical or recognition properties. These chiral polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and sensing. The rigid cyclohexane (B81311) core can impart desirable thermal and mechanical properties to the resulting materials.
Drug Delivery Systems: The amino and carboxyl groups of this compound can be readily functionalized to attach drugs, targeting ligands, or imaging agents. This makes it a potential component for the construction of sophisticated drug delivery systems. For instance, it could be used to create functionalized liposomes or nanoparticles that can selectively deliver therapeutic agents to diseased cells, thereby enhancing efficacy and reducing side effects.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing processes is a significant trend in the chemical and pharmaceutical industries.
Flow Chemistry: The synthesis of this compound and its derivatives is well-suited for flow chemistry platforms. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for real-time reaction monitoring and optimization. This can lead to higher yields, improved purity, and more consistent product quality.
Automated Synthesis: Integrating flow chemistry with automated synthesis platforms can enable the rapid and efficient production of libraries of derivatives based on the this compound scaffold. This high-throughput approach is invaluable for drug discovery and materials science research, allowing for the systematic exploration of structure-activity relationships.
Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties
The ability to precisely modify the structure of this compound opens up possibilities for creating derivatives with specific, tailored properties.
Multi-component Reactions: The use of multi-component reactions (MCRs) involving this compound as a key component can rapidly generate molecular complexity from simple starting materials. This strategy is highly efficient for creating diverse libraries of compounds for biological screening.
Late-Stage Functionalization: Developing methods for the selective functionalization of the cyclohexane ring at positions other than the amino and carboxyl groups will be a key area of future research. This will allow for the introduction of additional pharmacophores or functional groups to fine-tune the biological activity or material properties of the resulting derivatives.
Role in Advancing Stereoselective Organic Synthesis and Medicinal Chemistry
This compound will continue to be a cornerstone in the field of stereoselective synthesis and medicinal chemistry.
Chiral Ligands and Catalysts: The amino and carboxyl groups can serve as handles for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid cyclohexane backbone can provide a well-defined chiral environment, leading to high enantioselectivities in a variety of chemical transformations.
Scaffold for Bioactive Molecules: Its conformationally constrained structure makes it an excellent scaffold for the design of peptidomimetics and other biologically active molecules. By mimicking the secondary structures of peptides, derivatives of this compound can modulate protein-protein interactions or inhibit enzyme activity, offering potential therapeutic avenues for a range of diseases. The stereochemical information embedded in the molecule is crucial for achieving specific and potent biological effects.
Q & A
Q. What are the key synthetic routes for (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate, and how is stereochemical control achieved?
The synthesis typically involves:
- Cyclohexane ring formation : Cyclization of precursors like ethyl nitroacrylates via Diels-Alder reactions to establish the cyclohexane backbone .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .
- Stereochemical control : Chiral auxiliaries or catalytic asymmetric hydrogenation ensure the (1S,2R) configuration. For example, Sharpless epoxidation or enzymatic resolution may be employed to achieve enantiomeric purity .
Q. How does the Boc group enhance the compound's utility in drug design?
The Boc group acts as a temporary protective moiety for the amine, preventing undesired reactions during synthesis (e.g., nucleophilic attacks). It improves solubility in organic solvents and stabilizes intermediates, facilitating purification. Deprotection under mild acidic conditions (e.g., HCl/dioxane) regenerates the free amine for subsequent functionalization .
Q. What spectroscopic methods are used to confirm the compound’s structure and purity?
- NMR : H and C NMR verify stereochemistry and functional groups (e.g., Boc methyl signals at ~1.4 ppm, cyclohexane protons between 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.1912 for C₁₂H₂₂NO₂⁺) .
- X-ray crystallography : Resolves absolute configuration, though limited by crystal quality .
Advanced Questions
Q. What mechanistic insights explain the acid-catalyzed deprotection of the Boc group in this compound?
Deprotection involves protonation of the Boc carbonyl oxygen, forming a carbamic acid intermediate. Subsequent cleavage releases CO₂ and tert-butanol, regenerating the amine. The reaction rate depends on acid strength (e.g., trifluoroacetic acid > HCl) and solvent polarity, with polar aprotic solvents (e.g., dioxane) accelerating the process .
Q. How does the (1S,2R) configuration influence biological activity compared to other stereoisomers?
Comparative studies show:
| Compound | Stereochemistry | Biological Activity (e.g., Enzyme Inhibition) |
|---|---|---|
| (1S,2R)-isomer | 1S,2R | High affinity (IC₅₀ = 0.8 µM) |
| (1R,2S)-isomer | 1R,2S | Moderate activity (IC₅₀ = 12 µM) |
| (1S,2S)-isomer | 1S,2S | Inactive (IC₅₀ > 100 µM) |
| The (1S,2R) configuration optimizes hydrogen bonding with enzyme active sites, as shown in molecular docking studies . |
Q. What challenges arise in purifying this compound, and how are they addressed?
Q. How does this compound compare to similar Boc-protected cyclohexane derivatives in medicinal chemistry?
Key distinctions include:
- Hydroxyl group absence : Unlike (1S,3S,4S)-Ethyl 4-((Boc)amino)-3-hydroxycyclohexanecarboxylate, the lack of a hydroxyl group reduces hydrogen-bonding interactions but improves metabolic stability .
- Steric effects : The tert-butyl group in (1S,2R)-isomer enhances steric shielding, slowing enzymatic degradation compared to ethyl ester analogs .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions (e.g., epimerization) during Boc protection .
- Catalytic asymmetric synthesis : Chiral Ru catalysts (e.g., Noyori-type) achieve >90% enantiomeric excess, minimizing post-synthesis resolution steps .
Q. How is computational modeling used to predict reactivity?
Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., Boc deprotection), guiding solvent and acid selection. Molecular dynamics simulations predict binding modes in biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
